molecular formula C10H8O2 B11918504 5-Methylcoumarin CAS No. 42286-84-0

5-Methylcoumarin

Cat. No.: B11918504
CAS No.: 42286-84-0
M. Wt: 160.17 g/mol
InChI Key: FXMGSXNQELBPMX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylcoumarin can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the Pechmann condensation, where phenol is reacted with a β-keto ester in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the coumarin core.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of microwave or ultrasound energy, have also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Methylcoumarin undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound can lead to the formation of hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydrocoumarin derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin core. For example, nitration using nitric acid can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitric acid for nitration under controlled temperature conditions.

Major Products:

    Oxidation: Hydroxylated this compound derivatives.

    Reduction: Dihydro-5-Methylcoumarin.

    Substitution: Nitro-5-Methylcoumarin derivatives.

Scientific Research Applications

5-Methylcoumarin has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 5-Methylcoumarin involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, this compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s photophysical properties also enable it to act as a fluorescent probe, binding to specific targets and emitting fluorescence upon excitation .

Comparison with Similar Compounds

    Coumarin: The parent compound, known for its wide range of biological activities.

    7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant properties.

    4-Methylcoumarin: Another methylated derivative with distinct photophysical properties.

Uniqueness of 5-Methylcoumarin: this compound stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the fifth position enhances its stability and modifies its interaction with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

42286-84-0

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

5-methylchromen-2-one

InChI

InChI=1S/C10H8O2/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3

InChI Key

FXMGSXNQELBPMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=O)OC2=CC=C1

Origin of Product

United States

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